molecular formula C11H11F3N2O B13616594 [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol

[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol

Cat. No.: B13616594
M. Wt: 244.21 g/mol
InChI Key: KUBRAGJVWLRBII-UHFFFAOYSA-N
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Description

[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is a compound that has garnered significant interest in the field of chemical biology. This compound is known for its unique structure, which includes a diazirine ring and a trifluoromethyl group. These features make it a valuable tool in various scientific applications, particularly in photoaffinity labeling and chemical probe synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol typically involves the coupling reaction of 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine in the presence of silver oxide in dimethyl sulfoxide (DMSO). This reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted diazirine derivatives .

Scientific Research Applications

[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol involves its ability to form covalent bonds with biological targets upon UV light activation. The diazirine ring, when exposed to UV light, generates a highly reactive carbene intermediate that can covalently bind to nearby molecules. This property is exploited in photoaffinity labeling to study molecular interactions and identify binding partners .

Comparison with Similar Compounds

Similar Compounds

  • (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-((trimethylsilyl)ethynyl)phenyl)methanol
  • 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane

Uniqueness

Compared to similar compounds, [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and binding properties. The presence of both the diazirine ring and the trifluoromethyl group enhances its utility in photoaffinity labeling and chemical probe synthesis .

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

[2,6-dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol

InChI

InChI=1S/C11H11F3N2O/c1-6-3-8(4-7(2)9(6)5-17)10(15-16-10)11(12,13)14/h3-4,17H,5H2,1-2H3

InChI Key

KUBRAGJVWLRBII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CO)C)C2(N=N2)C(F)(F)F

Origin of Product

United States

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